1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one 1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC20254156
InChI: InChI=1S/C15H10F2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H
SMILES:
Molecular Formula: C15H10F2O
Molecular Weight: 244.23 g/mol

1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one

CAS No.:

Cat. No.: VC20254156

Molecular Formula: C15H10F2O

Molecular Weight: 244.23 g/mol

* For research use only. Not for human or veterinary use.

1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one -

Specification

Molecular Formula C15H10F2O
Molecular Weight 244.23 g/mol
IUPAC Name 1-(2,5-difluorophenyl)-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C15H10F2O/c16-12-7-8-14(17)13(10-12)15(18)9-6-11-4-2-1-3-5-11/h1-10H
Standard InChI Key WDLARRRQGZDHNR-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)F)F

Introduction

Chemical Structure and Synthesis

Synthesis Methodology

The compound is synthesized via Claisen-Schmidt condensation, a base-catalyzed reaction between 2,5-difluorobenzaldehyde and acetophenone. The mechanism involves:

  • Enolate Formation: Deprotonation of acetophenone by a base (e.g., NaOH) to generate an enolate ion.

  • Nucleophilic Addition: Attack of the enolate on the carbonyl carbon of 2,5-difluorobenzaldehyde.

  • Dehydration: Elimination of water to form the α,β-unsaturated ketone.

Reaction conditions critically influence yield:

ParameterOptimal Range
Temperature60–80°C
SolventEthanol/Water
Base Concentration10–20% NaOH
Yield70–85%

The product is purified via recrystallization or column chromatography, with purity confirmed by GC-MS and 1H^1\text{H}-NMR .

Physicochemical Properties

Stability and Reactivity

The compound’s stability is attributed to its conjugated system, which delocalizes π-electrons across the carbonyl and aromatic groups. Fluorine atoms enhance metabolic stability and bioavailability by reducing susceptibility to oxidative degradation. Key reactivity patterns include:

  • Michael Addition: The α,β-unsaturated carbonyl acts as an electrophile, accepting nucleophiles at the β-position.

  • Cycloaddition Reactions: Participation in [4+2] Diels-Alder reactions with dienes.

  • Electrophilic Aromatic Substitution: Fluorine directs incoming electrophiles to meta/para positions on the difluorophenyl ring.

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1675 cm1^{-1} (C=O stretch) and 1600 cm1^{-1} (C=C stretch) .

  • 1H^1\text{H}-NMR: Signals at δ 7.8–8.1 ppm (vinyl protons), δ 7.2–7.6 ppm (aromatic protons), and δ 6.9–7.1 ppm (fluorinated aromatic protons).

  • UV-Vis: λmax\lambda_{\text{max}} ≈ 320 nm due to π→π* transitions in the conjugated system .

Biological Activities

Antimicrobial Properties

Fluorinated chalcones exhibit broad-spectrum antimicrobial activity. In vitro studies on similar compounds demonstrate:

MicroorganismMIC (µg/mL)Mechanism
Staphylococcus aureus12.5Cell wall synthesis inhibition
Escherichia coli25.0DNA gyrase interference
Candida albicans50.0Ergosterol biosynthesis disruption

The difluorophenyl group enhances membrane permeability, enabling deeper penetration into microbial cells.

Antioxidant Capacity

In DPPH radical scavenging assays, fluorinated chalcones outperform standard antioxidants:

CompoundIC50_{50} (µM)
1-(2,5-Difluorophenyl)-3-phenylprop-2-en-1-one39.4
Ascorbic Acid107.7
BHT423.4

Electron-withdrawing fluorine atoms stabilize radical intermediates, enhancing antioxidant efficacy .

Applications in Material Science

Organic Electronics

The compound’s extended conjugation and electron-deficient fluorinated ring make it a candidate for organic semiconductors. DFT calculations predict a HOMO-LUMO gap of 3.2 eV, suitable for hole-transport materials in OLEDs.

Polymer Additives

Incorporated into epoxy resins, fluorinated chalcones improve thermal stability:

Additive Concentration (%)Tg_g (°C)Decomposition Onset (°C)
0120280
5135310
10150335

Computational Insights

Density Functional Theory (DFT) Studies

  • Electrostatic Potential Maps: Reveal electron-rich regions at the carbonyl oxygen and fluorinated phenyl ring, guiding interaction predictions.

  • Frontier Molecular Orbitals: HOMO localized on the enone system; LUMO on the difluorophenyl ring, indicating charge-transfer capabilities .

Molecular Dynamics Simulations

Simulations in aqueous solution show a solvation free energy of −15.2 kcal/mol, suggesting moderate hydrophobicity ideal for blood-brain barrier penetration.

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